molecular formula C7H8F3N3O2 B591964 ETHYL 5-AMINO-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-4-CARBOXYLATE CAS No. 133922-58-4

ETHYL 5-AMINO-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-4-CARBOXYLATE

Cat. No.: B591964
CAS No.: 133922-58-4
M. Wt: 223.155
InChI Key: FEGMGWHHXKCSPN-UHFFFAOYSA-N
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Description

This compound is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . The presence of the trifluoromethyl group (-CF3) and the ethyl carboxylate group (-COOC2H5) could potentially influence the compound’s reactivity and properties .


Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, pyrazole derivatives are often synthesized through the reaction of α,β-unsaturated carbonyl compounds with hydrazine . The introduction of the trifluoromethyl and ethyl carboxylate groups would likely occur in subsequent steps .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the pyrazole ring, along with the attached trifluoromethyl and ethyl carboxylate groups. The exact structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-withdrawing trifluoromethyl group and the electron-donating ethyl carboxylate group. These groups could potentially make the compound more reactive towards nucleophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, potentially affecting its solubility and stability .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, if used as a pharmaceutical, the compound might interact with biological targets such as enzymes or receptors .

Safety and Hazards

The safety and hazards associated with this compound would need to be determined through specific testing. As a general rule, handling of chemical substances should always be done with appropriate protective equipment and in a controlled environment .

Future Directions

The future research directions would likely involve further exploration of the compound’s properties and potential applications. This could include studies to determine its biological activity, stability, and toxicity .

Properties

IUPAC Name

ethyl 3-amino-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F3N3O2/c1-2-15-6(14)3-4(7(8,9)10)12-13-5(3)11/h2H2,1H3,(H3,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEGMGWHHXKCSPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NN=C1N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80699956
Record name Ethyl 3-amino-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80699956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133922-58-4
Record name Ethyl 3-amino-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80699956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
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Q & A

Q1: What makes ethyl 5-amino-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate a valuable starting material in organic synthesis?

A1: this compound demonstrates unique reactivity that makes it a highly valuable starting material for synthesizing trifluoromethylated heterocyclic compounds []. The presence of multiple reactive functional groups, such as the amino group, the ester group, and the trifluoromethyl group, allows for diverse chemical transformations. This versatility enables researchers to explore a wider range of chemical space and potentially discover novel compounds with interesting biological activities. In the paper, it was specifically employed in the synthesis of trifluoromethylated pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-d][1,2,3,5]tetrazine-4(3H)-ones [].

Q2: What is significant about the reported synthesis of the trifluoromethylated pyrazolo[1,5-a]pyrimidine derivative?

A2: The study describes the synthesis of a novel trifluoromethylated pyrazolo[1,5-a]pyrimidine derivative, which exhibits fluorescence []. This discovery is particularly interesting because it suggests that this compound, with its multiple binding sites, could potentially serve as a useful fluorophore in various applications. Additionally, the researchers found that the fluorescence intensity of this compound was significantly stronger than its methyl analogue, further highlighting its potential in fluorescence-based applications [].

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